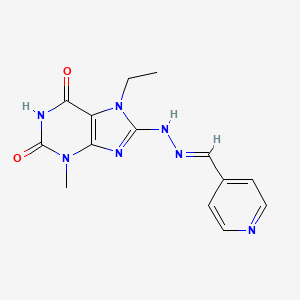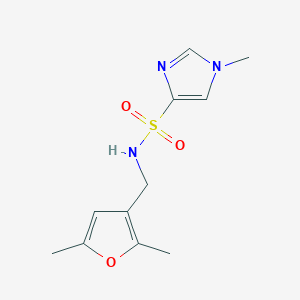
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Diels–Alder cycloaddition . This reaction is commonly used in the synthesis of complex organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Tautomeric Behavior and Molecular Conformation
Sulfonamide derivatives, similar to N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, have been explored for their tautomeric behavior and molecular conformation, which are crucial for understanding their pharmaceutical and biological activities. These studies involve spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance to identify possible tautomeric forms, as seen in the work by Erturk et al. (2016) on a related sulfonamide molecule, highlighting the importance of molecular structure in bioorganic and medicinal chemistry applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Catalytic and Synthetic Applications
Sulfonamide and imidazole compounds are known for their roles in catalysis and synthetic chemistry. For instance, 3-methyl-1-sulfonic acid imidazolium chloride has been used as an efficient, green, and reusable catalyst and solvent for the synthesis of N-sulfonyl imines, demonstrating the utility of these compounds in facilitating organic reactions at room temperature and yielding products efficiently, as reported by Zolfigol et al. (2010) (Zolfigol, Khazaei, Moosavi-Zare, & Zare, 2010).
Pharmacokinetics and Drug Development
The structural optimization of sulfonamide compounds for improved pharmacokinetic properties is a significant area of research. Humphreys et al. (2003) discussed the optimization of a sulfonamide-based endothelin receptor antagonist, leading to analogs with enhanced metabolic stability and reduced clearance in vivo. This highlights the relevance of structural modifications in developing drugs with favorable pharmacokinetic profiles (Humphreys et al., 2003).
Chemical Synthesis and Reactivity
Sulfonamide compounds are versatile in chemical synthesis, as demonstrated by Khaligh (2014), who used 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives. This showcases the utility of sulfonamide and imidazole compounds in promoting clean, efficient reactions and producing desired products with high yield in a short time (Khaligh, 2014).
Antibacterial and Biological Evaluation
Sulfonamide derivatives are also studied for their antibacterial properties. Chohan and Shad (2011) synthesized and characterized new sulfonamide-derived ligands and their transition metal complexes, assessing their antibacterial activity. These studies indicate the potential of sulfonamide compounds in developing new antibacterial agents (Chohan & Shad, 2011).
Wirkmechanismus
The mechanism of action would depend on the specific use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on how it interacts with biological systems.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-8-4-10(9(2)17-8)5-13-18(15,16)11-6-14(3)7-12-11/h4,6-7,13H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHPAQJRVSDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)
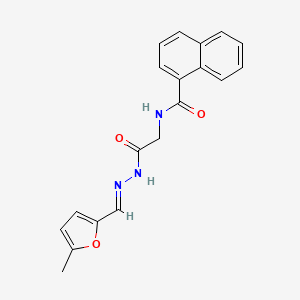
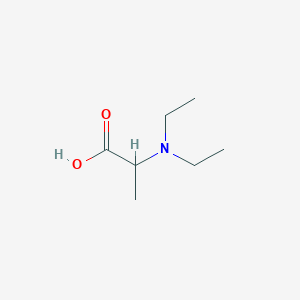

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)
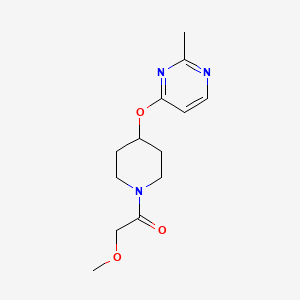
![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)

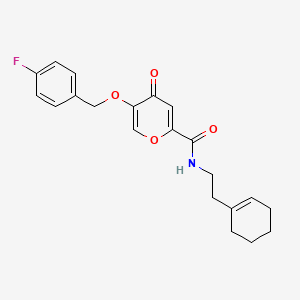


![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)
![2-methylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673371.png)
